
6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.67 g/mol. It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride typically involves the esterification of 6-Methyl-2-pyridineacetic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include dilute hydrochloric acid or sodium hydroxide, with the reaction typically carried out under reflux conditions.
Substitution: Reagents such as alkyl halides or amines can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: The major products are 6-Methyl-2-pyridineacetic acid and ethanol.
Substitution: The products depend on the nucleophile used but can include various substituted pyridine derivatives.
Scientific Research Applications
6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets to exert its effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridineacetic acid: The parent acid form of the ester.
2-Pyridineacetic acid ethyl ester: A similar ester without the methyl group on the pyridine ring.
6-Methyl-2-pyridineacetic acid methyl ester: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride is unique due to its specific structural features, such as the presence of both a methyl group on the pyridine ring and an ethyl ester group.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
ethyl 2-(6-methylpyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)7-9-6-4-5-8(2)11-9;/h4-6H,3,7H2,1-2H3;1H |
InChI Key |
VPTCMBGKZXFVFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC(=N1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


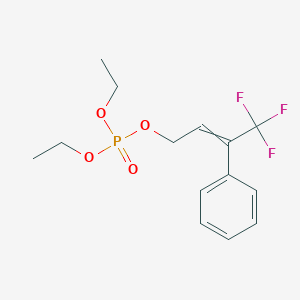

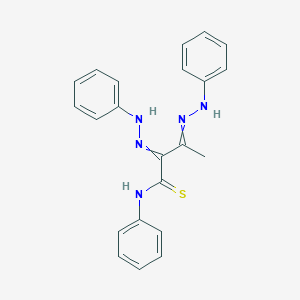
![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
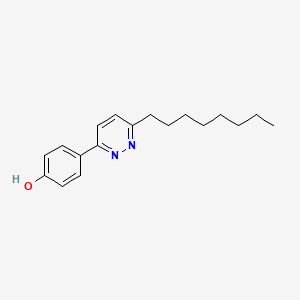
![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
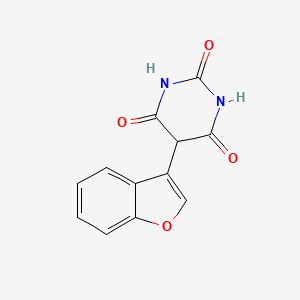
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)

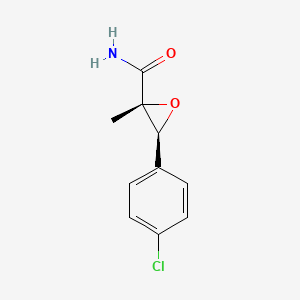
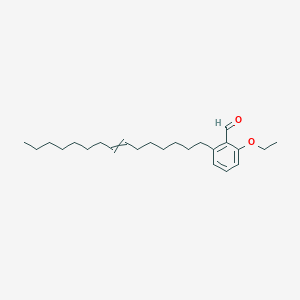
![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)
